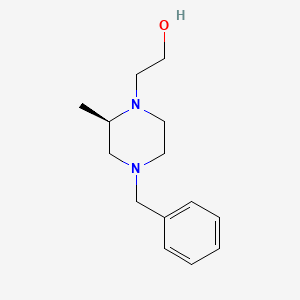
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin typically involves the reaction of 4-benzylpiperazine with an appropriate alkylating agent. One common method is the alkylation of 4-benzylpiperazine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of various reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with different functional groups.
科学研究应用
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
相似化合物的比较
Similar Compounds
4-benzylpiperazine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-methylpiperazine: Lacks the benzyl group, resulting in different biological activities.
N-benzylpiperazine: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O/c1-13-11-15(7-8-16(13)9-10-17)12-14-5-3-2-4-6-14/h2-6,13,17H,7-12H2,1H3/t13-/m1/s1 |
InChI 键 |
BSXKSUBUBVVTHB-CYBMUJFWSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1CCO)CC2=CC=CC=C2 |
规范 SMILES |
CC1CN(CCN1CCO)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















